molecular formula C4H11Cl2OSn B14712535 CID 73193686

CID 73193686

Cat. No.: B14712535
M. Wt: 264.74 g/mol
InChI Key: QIUZILHQUIYCRJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on general PubChem CID conventions, CID 73193686 is a unique identifier for a specific small molecule registered in the PubChem database. Such identifiers are typically assigned to compounds with documented synthesis, characterization, or bioactivity data in peer-reviewed studies, patents, or chemical vendor catalogs .

Without structural or functional data, further analysis relies on comparative frameworks for structurally or functionally analogous compounds, as demonstrated in studies of other CIDs (e.g., CID 46907796 and oscillatoxin derivatives) .

Properties

Molecular Formula

C4H11Cl2OSn

Molecular Weight

264.74 g/mol

InChI

InChI=1S/C4H9.2ClH.H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H;1H2;/q;;;;+2/p-2

InChI Key

QIUZILHQUIYCRJ-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](Cl)Cl.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 73193686” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in-house.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 73193686” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “CID 73193686” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “CID 73193686” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The exact mechanism can vary, but typically involves binding to receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 73193686 are unavailable, the methodology for comparing structurally or functionally related compounds can be extrapolated from existing studies. Below is a generalized framework and illustrative examples:

Table 1: Key Parameters for Comparative Analysis

Parameter Example Compounds (CIDs) Relevance to this compound Comparison
Molecular Weight 201.02 (CID 72863) Determines pharmacokinetic properties
Solubility (Log S) -2.47 (CID 72863) Impacts bioavailability
Structural Features Oscillatoxin derivatives (CIDs 101283546, 185389) Guides functional analog identification
Pharmacological Data IC50/EC50 values (e.g., CID 46907796: 4.908 μM) Benchmarks bioactivity
Synthetic Accessibility Score 2.07 (CID 53216313) Informs feasibility of synthesis

Case Study 1: Oscillatoxin Derivatives

Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) exhibit structural variations in side-chain modifications (e.g., 30-methylation), which correlate with differences in toxicity and bioactivity . Such comparisons highlight the importance of substituent analysis for this compound if structural analogs exist.

Case Study 2: Nrf2 Inhibitors

CID 46907796 (IC50: 4.908 μM) shares functional similarities with ChEMBL inhibitors (e.g., ChEMBL1711746) but differs in stereochemistry and substituent placement, leading to divergent potency . This underscores the need for 3D conformational studies in comparing this compound with putative analogs.

Case Study 3: Boronic Acid Derivatives

CID 53216313 (C6H5BBrClO2) and its analogs (e.g., (3-Bromo-5-chlorophenyl)boronic acid) demonstrate how minor halogen substitutions (Br vs. Cl) modulate physicochemical properties like Log P (2.15 vs. 1.64) and solubility (0.24 mg/ml vs. 0.864 mg/ml) . Such data could inform SAR (structure-activity relationship) studies for CID 73193685.

Limitations and Contradictions in Evidence

Structural Ambiguity: No direct structural data for this compound are available, limiting precise analog identification.

Bioactivity Gaps : Pharmacological parameters (e.g., IC50, toxicity) for similar CIDs (e.g., CID 46907796) are inconsistently reported across studies .

Synthesis Variability : Methods for analogs (e.g., oscillatoxins vs. boronic acids) differ significantly in reaction conditions and yields, complicating extrapolation to this compound .

Recommendations for Future Research

Structural Elucidation : Prioritize NMR or crystallography studies to resolve the structure of CID 73193682.

High-Throughput Screening : Test this compound against target panels (e.g., kinases, GPCRs) to establish baseline bioactivity.

Computational Modeling : Use QSAR or molecular docking to predict interactions with biological targets based on analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.